molecular formula C36H47N7O9 B571436 Boc-Glu(obzl)-Ala-Arg-Mca CAS No. 113866-16-3

Boc-Glu(obzl)-Ala-Arg-Mca

Cat. No.: B571436
CAS No.: 113866-16-3
M. Wt: 721.812
InChI Key: BPXNNDRYRRUSMM-CAVYSCNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Glu(obzl)-Ala-Arg-Mca: is a synthetic peptide used primarily in biochemical research. It is composed of four amino acids: Boc-Glu(obzl), Ala, Arg, and Mca. The compound is often used as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the 7-amino-4-methylcoumarin (Mca) fluorophore allows for the detection of enzymatic activity through fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Ala-Arg-Mca involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during synthesis. The benzyl (obzl) group protects the carboxyl group of glutamic acid.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Boc-Glu(obzl)-Ala-Arg-Mca can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc and benzyl groups under acidic conditions.

    Hydrolysis: Cleavage of peptide bonds by proteases.

    Oxidation and Reduction: Potential modifications of amino acid side chains.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

    Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

    Hydrolysis: Enzymatic reactions using specific proteases.

Major Products:

    Deprotected Peptides: Resulting from the removal of protecting groups.

    Cleaved Peptides: Products of enzymatic hydrolysis.

Scientific Research Applications

Chemistry: Boc-Glu(obzl)-Ala-Arg-Mca is used in the synthesis of peptide-based inhibitors and substrates for studying enzyme kinetics and mechanisms.

Biology: The compound is employed in assays to study protease activity, particularly trypsin-like serine proteases. It helps in understanding enzyme-substrate interactions and enzyme specificity.

Medicine: In medical research, this compound is used to screen for potential protease inhibitors, which can lead to the development of therapeutic agents for diseases involving protease dysregulation.

Industry: The compound is used in the development of diagnostic assays and in quality control processes for enzyme activity measurement.

Mechanism of Action

Boc-Glu(obzl)-Ala-Arg-Mca acts as a substrate for trypsin-like serine proteases. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and Mca. This cleavage releases the Mca fluorophore, which becomes highly fluorescent upon release. The increase in fluorescence intensity is measured to determine protease activity.

Comparison with Similar Compounds

    Boc-Glu(obzl)-Ala-Arg-AMC: Another fluorogenic substrate with a similar structure but different fluorophore (7-amino-4-methylcoumarin).

    Boc-Glu(obzl)-Ala-Arg-pNA: Uses p-nitroaniline as the chromophore instead of Mca.

Uniqueness: Boc-Glu(obzl)-Ala-Arg-Mca is unique due to its specific amino acid sequence and the use of Mca as a fluorophore. This combination provides high sensitivity and specificity for detecting protease activity, making it a valuable tool in biochemical research.

Properties

IUPAC Name

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXNNDRYRRUSMM-CAVYSCNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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